molecular formula C12H17N3O B565682 Cimaterol-d7 CAS No. 1228182-44-2

Cimaterol-d7

Cat. No. B565682
M. Wt: 226.331
InChI Key: BUXRLJCGHZZYNE-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimaterol-d7 is an internal standard used for the quantification of cimaterol by GC- or LC-MS . Cimaterol is a potent agonist of β-adrenergic receptors . Formulations containing cimaterol have been used in farmed animals to increase carcass mass and alter muscle and fat deposition .


Molecular Structure Analysis

The molecular formula of Cimaterol-d7 is C12H10D7N3O . The average mass is 226.326 Da . The SMILES string representation is [2H]C([2H])([2H])C([2H])(NCC(O)c1ccc(N)c(c1)C#N)C([2H])([2H])[2H] .


Physical And Chemical Properties Analysis

Cimaterol-d7 is soluble in DMF, DMSO, and Methanol . It should be stored at -20°C .

Scientific Research Applications

  • Analytical Method Development and Quality Control

    • Field : Pharmaceutical industry
    • Application : Cimaterol-d7 is used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
    • Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
  • Determination of Cimaterol in Bovine Urine Samples

    • Field : Veterinary forensics and toxicology
    • Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
    • Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
    • Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
  • Metabonomics Study in Rats

    • Field : Metabonomics
    • Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
    • Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
    • Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .
  • Pharmaceutical Industry

    • Field : Pharmaceutical industry
    • Application : Cimaterol D7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
    • Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
  • Veterinary Forensics and Toxicology

    • Field : Veterinary forensics and toxicology
    • Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
    • Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
    • Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
  • Metabonomics

    • Field : Metabonomics
    • Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
    • Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
    • Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .
  • Pharmaceutical Industry

    • Field : Pharmaceutical industry
    • Application : Cimaterol D7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
    • Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
  • Veterinary Forensics and Toxicology

    • Field : Veterinary forensics and toxicology
    • Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
    • Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
    • Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
  • Metabonomics

    • Field : Metabonomics
    • Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
    • Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
    • Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .

Safety And Hazards

Cimaterol-d7 is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRLJCGHZZYNE-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746842
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimaterol-d7

CAS RN

1228182-44-2
Record name 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
17
Citations
AA Komarov, MA Yunin, PS Metalnikov… - JOURNAL OF …, 2012 - researchgate.net
Introduction β-Agonists are applied in the therapeutic treatment of respiratory diseases and tocolysis. Also, these drugs increase the protein-to-fat ratio in meat-producing animals, thus …
Number of citations: 2 www.researchgate.net
PR Kootstra, C Kuijpers, KL Wubs, D Van Doorn… - Analytica Chimica …, 2005 - Elsevier
A liquid chromatography–mass spectrometry (LC–MS) method for the analysis of beta-agonists in bovine muscle is developed. Sample clean-up is based on molecular imprinted …
Number of citations: 150 www.sciencedirect.com
D Mauro, S Ciardullo, C Civitareale, M Fiori… - Microchemical …, 2014 - Elsevier
… Internal standards namely brombuterol-d9, clenbuterol-d9, clenpenterol-d5, mabuterol-d9 and mapenterol-d11 as hydrochloride salts and cimaterol-d7, cimbuterol-d9 and clenproperol-…
Number of citations: 37 www.sciencedirect.com
S Decheng, W Peilong, L Yang, W Ruiguo, F Xia… - … of Chromatography A, 2020 - Elsevier
β-agonists, which have been illegally used in animal production in some countries, can induce bioaccumulation when blood is converted by rendering into blood meal. Unfortunately, …
Number of citations: 5 www.sciencedirect.com
JHW Lau - 2007 - search.proquest.com
An analytical method was developed for the determination of the â-agonists clenbuterol, cimaterol and salbutamol in bovine retina. The method involved extraction into a pH 8.5 tris-HCl …
Number of citations: 8 search.proquest.com
YP Lin, YL Lee, CY Hung, WJ Huang, SC Lin - journal of food and drug …, 2017 - Elsevier
… All β-agonists (cimaterol, clenbuterol, ractopamine, salbutamol, terbutaline, tulobuterol, and zilpaterol) and corresponding internal standards (cimaterol-d7, clenbuterol-d9, ractopamine-…
Number of citations: 28 www.sciencedirect.com
Z Xiao, J Wang, Y Cao, T Yao, S Wang, J Liu, D Suo… - Food Chemistry, 2023 - Elsevier
A high demand exists in veterinary drug residual analysis for rapid, automatic and high-throughput analytical techniques that produce data simultaneous and faster. Here, we describe a …
Number of citations: 4 www.sciencedirect.com
P Brandt - Bericht aus dem Nationalen Referenzlabor des BVL für …, 2009 - Springer
… The following deuterated compounds were used as internal standards: Cimaterol-d7, Cimbuterol-d9, Clenbuterol-d9, Clenproperol-d7, Isoxsuprine-d5, Ractopamine-d5, Salbutamol-d9, …
Number of citations: 2 link.springer.com
CJ Wang, HJ Liu, TC Chou, CC Lin, WH Pan, PC Chen… - Chemosphere, 2022 - Elsevier
Highlights • Semiautomatic measurement of β-adrenergic agonists in urine at LOQs of 0.03–0.12 ng/mL. • Clenbuterol was detected in 33%(0.14±0.13 ng/mL) of Taiwan's general …
Number of citations: 6 www.sciencedirect.com
L Zhang, Q Jia, G Liao, Y Qian, J Qiu - Separations, 2022 - mdpi.com
A rapid and simplified sample preparation method was developed for the simultaneous determination of 26 beta-agonists in swine muscle using a multi-functional filter (MFF) based on …
Number of citations: 4 www.mdpi.com

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